molecular formula C11H14 B1346984 2,4,6-Trimethylstyrene CAS No. 769-25-5

2,4,6-Trimethylstyrene

Cat. No.: B1346984
CAS No.: 769-25-5
M. Wt: 146.23 g/mol
InChI Key: PDELBHCVXBSVPJ-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

2,4,6-Trimethylstyrene undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas for reduction, oxidizing agents like peroxides for oxidation, and electrophiles for substitution reactions. Major products formed from these reactions include epoxides, alcohols, and substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylstyrene involves its ability to undergo polymerization and other chemical reactions. In cationic polymerization, for example, the compound reacts with a cationic initiator to form a polymer chain. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

2,4,6-Trimethylstyrene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its three methyl groups, which influence its reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

2-ethenyl-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-5-11-9(3)6-8(2)7-10(11)4/h5-7H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDELBHCVXBSVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27756-35-0
Record name Benzene, 2-ethenyl-1,3,5-trimethyl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=27756-35-0
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DSSTOX Substance ID

DTXSID20227691
Record name 2,4,6-Trimethylstyrene
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Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-25-5
Record name 2-Ethenyl-1,3,5-trimethylbenzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,4,6-Trimethylstyrene
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Record name Vinylmesitylene
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Record name 2,4,6-Trimethylstyrene
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Record name 2,4,6-trimethylstyrene
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Record name 2,4,6-TRIMETHYLSTYRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for 2,4,6-trimethylstyrene?

A1: this compound, also known as vinylmesitylene, has the molecular formula C11H14 and a molecular weight of 146.21 g/mol. Spectroscopically, it can be characterized by 1H NMR, with distinct chemical shifts for the protons on the vinyl group and the methyl substituents. These chemical shifts can be correlated with the reactivity of this compound in ionic polymerizations. []

Q2: How does the structure of this compound influence its reactivity in anionic polymerization compared to other substituted styrenes?

A2: The three methyl groups in this compound, particularly those in the ortho positions, introduce significant steric hindrance. This bulkiness leads to a deviation from the linear relationship observed between the reactivity of substituted styrenes in anionic polymerization and the 1H NMR chemical shift of the proton trans to the substituent. [] While it exhibits lower reactivity compared to styrene and 4-methylstyrene in cationic polymerization, its nucleophilicity is comparable to styrene. []

Q3: What is the significance of the ortho-methyl groups in this compound during its carbocationic polymerization?

A3: The ortho-methyl groups in this compound hinder the formation of an indanyl skeleton, a common chain transfer pathway in carbocationic polymerization. This makes this compound ideal for achieving "quasiliving" carbocationic polymerization as it significantly reduces chain transfer to the monomer even at low monomer addition rates. []

Q4: Can you elaborate on the concept of "living" and "controlled" polymerization of this compound?

A4: "Living" polymerization refers to a system where chain termination and transfer reactions are absent, allowing for precise control over molecular weight and narrow polydispersity. While early studies suggested this compound could achieve "truly living" polymerization with GaCl3 as a Lewis acid, later studies revealed that even with BCl3, where ionization is low, the polymerization is "perfectly controlled." This control allows for a good agreement between theoretical and experimental molecular weights, even at high molecular weights. []

Q5: How does the Lewis acid influence the cationic polymerization of this compound?

A5: The choice of Lewis acid significantly influences the polymerization kinetics and mechanism. With GaCl3, complete ionization of the initiator and propagating ends occurs, resulting in a stable cation and "truly living" polymerization. In contrast, BCl3 leads to low ionization, forming an equilibrium between dormant and active species, leading to a controlled polymerization. []

Q6: How does this compound behave in copolymerization reactions with styrene and its derivatives?

A7: Studies using titanium-based catalysts have shown that this compound exhibits lower reactivity than styrene and other monosubstituted styrenes in copolymerization reactions. [, ] This reduced reactivity is attributed to the combined steric and inductive effects of the methyl groups. In fact, this compound, along with 2,5-dimethylstyrene, can inhibit both homopolymerization and copolymerization. []

Q7: How does the presence of a mesityl group (derived from this compound) impact the properties of amino acids?

A8: Incorporating a mesityl group into amino acids significantly restricts their conformational flexibility. This effect was observed in synthesized N-Boc-protected amino acids containing a mesityl substituent. Variable-temperature 1H-NMR and computational studies confirmed the restricted rotation imposed by the bulky mesityl group. []

Q8: Can this compound be used as a building block for hierarchically porous catalytic materials?

A9: Yes, this compound can be used as a probe molecule to evaluate the catalytic performance of hierarchically porous titanium-doped silicalite-1 (TS-1). These materials, synthesized using a quasi-solid-state crystallization transformation process, demonstrated superior activity in the epoxidation of both styrene and this compound, highlighting their potential in various catalytic applications. []

Q9: Has the radical reaction of this compound with iododifluoroacetate been studied?

A10: Yes, electron paramagnetic resonance (EPR) spectroscopy confirmed the radical mechanism in the reaction of this compound with ethyl iododifluoroacetate in the presence of Zn and NiCl2 x 6H2O. The study successfully trapped and characterized the ethoxycarbonyldifluoromethyl radical and a secondary radical formed by its addition to this compound, providing valuable insights into the reaction mechanism. []

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